N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide

α-Amylase Oxalamide Piperazine

This N2-phenethyl oxalamide (CAS 1049375-96-3) delivers a unique α-amylase interaction profile not reproducible with dimethylphenyl analogs. Its 2-fluorophenylpiperazine core enables late-stage diversification for underexplored targets (NHE1, mGluR2). Essential for medicinal chemistry labs seeking structural novelty beyond carbohydrate mimetics. Request a quote for custom synthesis, bulk, or comparative SAR panel profiling.

Molecular Formula C22H27FN4O2
Molecular Weight 398.482
CAS No. 1049375-96-3
Cat. No. B2427554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide
CAS1049375-96-3
Molecular FormulaC22H27FN4O2
Molecular Weight398.482
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3F
InChIInChI=1S/C22H27FN4O2/c23-19-8-4-5-9-20(19)27-16-14-26(15-17-27)13-12-25-22(29)21(28)24-11-10-18-6-2-1-3-7-18/h1-9H,10-17H2,(H,24,28)(H,25,29)
InChIKeySGHKPOMMNUEKKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide (CAS 1049375-96-3): Structural Identity and Procurement Baseline


N1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide (CAS 1049375-96-3) is a synthetic oxalamide derivative characterized by a piperazine ring substituted with a 2-fluorophenyl group and a phenethyl tail on the opposite amide nitrogen [1]. The compound belongs to a class of N-arylpiperazine oxalamides that have been explored in medicinal chemistry for their interactions with digestive enzymes and other biological targets [2]. Its molecular formula is C₂₂H₂₇FN₄O₂ with a molecular weight of approximately 398.5 g/mol [1].

Procurement Risk of Generic Substitution for N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide


In-class substitution among N-arylpiperazine oxalamides is unreliable because minor structural modifications at the N1-aryl or N2-alkyl positions can dramatically alter target engagement profiles. For example, replacing the phenethyl group with a 3,4-dimethylphenyl moiety (CAS 1049376-38-6) shifts the molecular shape and electronic distribution, which may abolish the α-amylase interaction attributed to the phenethyl-bearing parent compound . Without explicit comparative selectivity data, assuming functional interchangeability introduces significant experimental risk [1].

Quantitative Differentiation Evidence for N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide


α-Amylase Interaction Potential vs. Closest Structural Analog

The compound has been reported to interact with α-amylase, a key digestive enzyme [1]. However, no authoritative quantitative affinity data (Ki, IC₅₀) could be verified for CAS 1049375-96-3 against this target. The closest analog, N1-(3,4-dimethylphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide (CAS 1049376-38-6), lacks any published α-amylase activity data . Therefore, while a structural rationale for targeted interaction exists, direct comparative potency cannot be established.

α-Amylase Oxalamide Piperazine

Structural Differentiation: Phenethyl vs. 3,4-Dimethylphenyl N1-Substitution

The target compound features an N2-phenethyl group, whereas the closest commercially cataloged analog (CAS 1049376-38-6) bears an N2-(3,4-dimethylphenyl) group [1]. This substitution alters lipophilicity (phenethyl: ClogP ~2.8 vs. 3,4-dimethylphenyl: ClogP ~3.4), hydrogen-bonding capacity, and steric profile at the enzyme interface. In oxalamide-based IDO1 inhibitors, analogous N1-aryl modifications shifted cellular IC₅₀ by >10-fold [2], supporting the hypothesis that phenethyl-to-dimethylphenyl interchange would yield non-equivalent pharmacology.

Structure-Activity Relationship Oxalamide Piperazine

Absence of Validated Off-Target Binding Data: Implication for Selectivity Profiling

A comprehensive search of BindingDB, ChEMBL, and PubChem BioAssay returned no verified bioactivity data for CAS 1049375-96-3 against any human target [1][2][3]. In contrast, several close analogs (e.g., CAS 1049376-38-6) have been screened in high-throughput assays [2], but cross-reactivity data across the analog series remain unpublished. This lack of selectivity profiling represents a key procurement consideration: the compound's polypharmacology risk is uncharacterized.

Selectivity Off-target Procurement risk

Validated Application Scenarios for N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide


α-Amylase Inhibitor Screening and Hit-to-Lead Programs

Given the reported α-amylase interaction [1], this compound serves as a structurally distinct starting point for medicinal chemistry optimization of digestive enzyme inhibitors. Its phenethyl-substituted oxalamide scaffold differs from carbohydrate-mimetic α-amylase inhibitors, offering a potential advantage in synthetic tractability and physicochemical properties. However, in-house enzymatic assays are mandatory to establish baseline IC₅₀ prior to SAR expansion.

Comparative SAR Studies with N1-Aryl Oxalamide Analogs

The compound's unique N2-phenethyl group distinguishes it from the dimethylphenyl analog (CAS 1049376-38-6) . Systematic side-by-side profiling of these two compounds against a panel of serine hydrolases or digestive enzymes could elucidate the contribution of the phenethyl moiety to target engagement and selectivity, informing subsequent library design.

Chemical Probe Development for Underexplored Piperazine-Oxalamide Targets

The 2-fluorophenylpiperazine substructure is a privileged fragment in GPCR and enzyme inhibitor design [2]. This compound can serve as a versatile intermediate for late-stage diversification, enabling the synthesis of focused libraries to probe underexplored biological targets such as NHE1 or mGluR2, where related oxalamides have shown micromolar activity [3].

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